1-Oxo-1lambda~5~-piperidine
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Overview
Description
1-Oxo-1lambda~5~-piperidine, also known as piperidinone, is a heterocyclic organic compound with the molecular formula C5H9NO. It consists of a six-membered ring containing five methylene groups (-CH~2~-) and one carbonyl group (C=O) attached to the nitrogen atom. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Oxo-1lambda~5~-piperidine can be synthesized through several methods:
Hydrogenation of Pyridine: One common method involves the hydrogenation of pyridine in the presence of a catalyst such as palladium or rhodium.
Cyclization of Amino Acids: Another method involves the cyclization of amino acids or their derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation of pyridine or cyclization of amino acids using continuous flow reactors. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Oxo-1lambda~5~-piperidine undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to piperidine or other reduced forms.
Substitution: The carbonyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the carbonyl group under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced forms of piperidinone .
Scientific Research Applications
1-Oxo-1lambda~5~-piperidine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-oxo-1lambda~5~-piperidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Oxo-1lambda~5~-piperidine can be compared with other similar compounds, such as:
Piperidine: Unlike piperidine, this compound contains a carbonyl group, making it more reactive in certain chemical reactions.
These comparisons highlight the unique chemical and biological properties of this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
23162-18-7 |
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Molecular Formula |
C5H11NO |
Molecular Weight |
101.15 g/mol |
IUPAC Name |
1-oxidopiperidin-1-ium |
InChI |
InChI=1S/C5H11NO/c7-6-4-2-1-3-5-6/h6H,1-5H2 |
InChI Key |
CUCJJMLDIUSNPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH+](CC1)[O-] |
Origin of Product |
United States |
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